molecular formula C7H14O3 B13791278 1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)-

1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)-

Cat. No.: B13791278
M. Wt: 146.18 g/mol
InChI Key: XJZFAGYWNJDGRK-WAYWQWQTSA-N
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Description

1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.1843 g/mol . This compound is characterized by its unique structure, which includes a propene backbone with a dimethoxyethoxy substituent. It is a stereoisomer, specifically the (Z)-isomer, which indicates the configuration of the substituents around the double bond.

Preparation Methods

The synthesis of 1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- typically involves the reaction of propene with a suitable dimethoxyethoxy reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereoisomer is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes and biochemical reactions .

Comparison with Similar Compounds

1-Propene, 1-(1,1-dimethoxyethoxy)-, (Z)- can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific stereochemistry and the resulting distinct chemical behavior and applications.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(Z)-1-(1,1-dimethoxyethoxy)prop-1-ene

InChI

InChI=1S/C7H14O3/c1-5-6-10-7(2,8-3)9-4/h5-6H,1-4H3/b6-5-

InChI Key

XJZFAGYWNJDGRK-WAYWQWQTSA-N

Isomeric SMILES

C/C=C\OC(C)(OC)OC

Canonical SMILES

CC=COC(C)(OC)OC

Origin of Product

United States

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